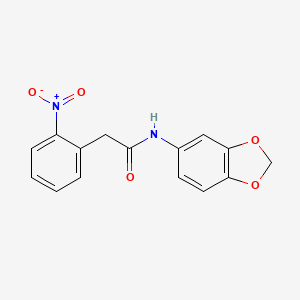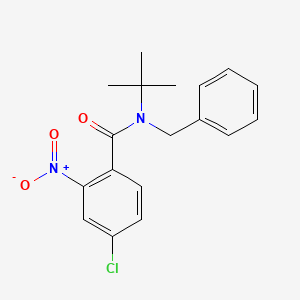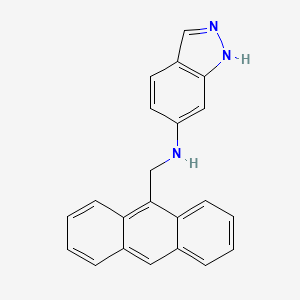![molecular formula C16H11N3S B5744302 2,6-diphenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5744302.png)
2,6-diphenylimidazo[2,1-b][1,3,4]thiadiazole
概要
説明
2,6-Diphenylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of an imidazo[2,1-b][1,3,4]thiadiazole core, which is substituted with phenyl groups at the 2 and 6 positions. The unique structural features of this compound contribute to its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diphenylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzothiazole with benzaldehyde derivatives in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to facilitate cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2,6-Diphenylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazo[2,1-b][1,3,4]thiadiazole derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and antiviral properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用機序
The biological activity of 2,6-diphenylimidazo[2,1-b][1,3,4]thiadiazole is attributed to its ability to interact with specific molecular targets and pathways. For instance, its anticancer activity is believed to involve the inhibition of key enzymes and signaling pathways that regulate cell proliferation and survival. Molecular docking studies have shown that the compound can bind to the active sites of enzymes such as tyrosine kinases, thereby inhibiting their activity and leading to the suppression of cancer cell growth .
類似化合物との比較
2,6-Diphenylimidazo[2,1-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
2,5,6-Trisubstituted imidazo[2,1-b][1,3,4]thiadiazoles: These compounds also exhibit significant biological activity but may differ in their specific targets and potency.
2,6-Diaryl-imidazo[2,1-b][1,3,4]thiadiazoles: Similar in structure but with variations in the aryl substituents, leading to differences in chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other derivatives.
特性
IUPAC Name |
2,6-diphenylimidazo[2,1-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3S/c1-3-7-12(8-4-1)14-11-19-16(17-14)20-15(18-19)13-9-5-2-6-10-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAKEJCQYKVQEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dihydroxy-N-[(E)-4-methylpentan-2-ylideneamino]benzamide](/img/structure/B5744220.png)


![N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5744253.png)
![(3E)-3-[(4-methoxyanilino)methylidene]oxolan-2-one](/img/structure/B5744258.png)


![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B5744280.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-fluorobenzamide](/img/structure/B5744291.png)
![5-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5744292.png)


![4-tert-butyl-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]benzenesulfonamide](/img/structure/B5744306.png)
![N-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5744311.png)
